molecular formula C22H19N B7791301 5,7-dimethyl-2,3-diphenyl-1H-indole

5,7-dimethyl-2,3-diphenyl-1H-indole

Cat. No. B7791301
M. Wt: 297.4 g/mol
InChI Key: TYPFYAGTGRDXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-dimethyl-2,3-diphenyl-1H-indole is a useful research compound. Its molecular formula is C22H19N and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-dimethyl-2,3-diphenyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-dimethyl-2,3-diphenyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Novel indole derivatives, including ones similar to 5,7-dimethyl-2,3-diphenyl-1H-indole, have been synthesized and analyzed using spectroscopic techniques and Density Functional Theory (DFT). These derivatives exhibit potential for nonlinear optical (NLO) properties, which can be applied in high-tech applications (Tariq et al., 2020).

  • Indole derivatives have been investigated for their diverse biological, industrial, and optical applications. Novel indole-based imines and amines were synthesized, characterized, and analyzed using spectroscopic methods, X-ray diffraction, DFT, and NLO properties (Tariq et al., 2020).

  • A series of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were synthesized and characterized for their antimicrobial activities. Molecular docking studies were conducted to compare with experimental results, indicating potential applications in antimicrobial research (Rajaraman et al., 2017).

  • Research into the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides, which are derivatives of 2,3-dimethylindole, has revealed potential biological activities including as a para amino benzoic acid antagonist and CYP3A2 substrate, which are important in pharmacological and medicinal chemistry (Avdeenko et al., 2020).

  • Indole derivatives have been synthesized and studied for their ability to form oligomers with thiols. These reactions have potential applications in the synthesis of complex organic compounds (Mutulis et al., 2008).

  • The synthesis and functionalization of indoles, including 5,7-dimethyl-2,3-diphenyl-1H-indole, have been extensively researched. Palladium-catalyzed reactions have been a focus area, with applications in organic synthesis and pharmaceuticals (Cacchi & Fabrizi, 2005).

properties

IUPAC Name

5,7-dimethyl-2,3-diphenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N/c1-15-13-16(2)21-19(14-15)20(17-9-5-3-6-10-17)22(23-21)18-11-7-4-8-12-18/h3-14,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPFYAGTGRDXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dimethyl-2,3-diphenyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dimethyl-2,3-diphenyl-1H-indole
Reactant of Route 2
Reactant of Route 2
5,7-dimethyl-2,3-diphenyl-1H-indole
Reactant of Route 3
Reactant of Route 3
5,7-dimethyl-2,3-diphenyl-1H-indole
Reactant of Route 4
5,7-dimethyl-2,3-diphenyl-1H-indole
Reactant of Route 5
5,7-dimethyl-2,3-diphenyl-1H-indole
Reactant of Route 6
5,7-dimethyl-2,3-diphenyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.